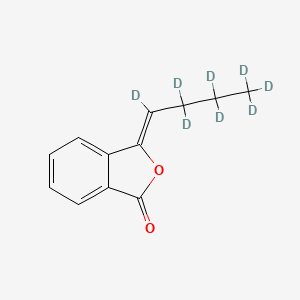

3-Butylidene Phthalide-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Butylidene Phthalide-d8 is a deuterated derivative of 3-Butylidene Phthalide, a natural compound found in celery extract. This compound has gained attention due to its potential therapeutic and environmental applications. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene Phthalide-d8 involves the deuteration of 3-Butylidene Phthalide. This process typically includes the following steps:

Starting Material: The synthesis begins with 3-Butylidene Phthalide.

Deuteration: The compound is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium atoms.

Purification: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of 3-Butylidene Phthalide are exposed to deuterium gas in industrial reactors.

Catalysis: Efficient catalysts like Pd/C are used to facilitate the deuteration process.

Purification and Quality Control: Advanced purification methods and stringent quality control measures are employed to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-Butylidene Phthalide-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides.

Reduction: Reduction reactions can convert it into different phthalide derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions include various phthalide derivatives, phthalic anhydrides, and substituted phthalides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antifungal Properties

Research has demonstrated that 3-butylidene phthalide exhibits significant antifungal activity. A study indicated that it effectively inhibits the formation of microsclerotia of Macrophomina phaseolina, outperforming commercial fungicides like tricyclazole at concentrations as low as 100 µg/mL. The compound's mode of action involves strong interactions with specific enzymes, suggesting its potential as a novel crop protection agent .

Neuroprotective Effects

3-butylidene phthalide-d8 has shown promise in neuroprotection. It demonstrated inhibitory effects on acetylcholinesterase (AChE) in Drosophila melanogaster, which is relevant for treating neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .

Cardiovascular Benefits

The compound has been noted for its anti-anginal effects without significantly altering blood pressure. It selectively inhibits calcium release from intracellular stores, which may contribute to its cardiovascular protective properties. This mechanism suggests potential applications in treating conditions such as angina and hypertension .

Applications in Food and Fragrance Industries

This compound is utilized as a flavoring agent and fragrance component due to its pleasant aroma and taste profile. It is classified under food additives and flavor enhancers, with evaluations indicating no safety concerns at current usage levels. Its applications include:

- Flavor Enhancer : Used in various food products to enhance taste.

- Fragrance Ingredient : Incorporated into perfumes and scented products due to its appealing scent profile .

Agricultural Application

In agricultural studies, 3-butylidene phthalide was tested for its phytotoxicity against Lemna minor at high concentrations, demonstrating safety at lower doses while effectively controlling fungal pathogens. This suggests its potential role in sustainable agriculture as a natural fungicide .

Pharmaceutical Research

In pharmaceutical research, the compound's role as an AChE inhibitor was explored through in vitro studies, indicating its potential utility in developing treatments for Alzheimer's disease. Further investigations are warranted to elucidate its pharmacokinetics and therapeutic efficacy .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Agriculture | Antifungal agent | Effective against Macrophomina phaseolina |

| Neuropharmacology | AChE inhibitor | Potential treatment for Alzheimer's disease |

| Cardiovascular Health | Anti-anginal effects | Selective inhibition of calcium release |

| Food Industry | Flavor enhancer | No safety concerns at current intake levels |

| Fragrance Industry | Fragrance ingredient | Widely used in perfumes and scented products |

Mécanisme D'action

The mechanism of action of 3-Butylidene Phthalide-d8 involves its interaction with various molecular targets and pathways. Some key aspects include:

Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to certain receptors, modulating signal transduction pathways and cellular responses.

Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparaison Avec Des Composés Similaires

3-Butylidene Phthalide-d8 can be compared with other similar compounds, such as:

Ligustilide: Another phthalide derivative with similar biological activities but different structural features.

Butylphthalide: Known for its neuroprotective effects and used in the treatment of neurological disorders.

Cnidilide: A phthalide compound with distinct pharmacological properties and applications.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotope labeling studies and NMR spectroscopy. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds.

Activité Biologique

3-Butylidene Phthalide-d8 (3-BPH-d8) is a deuterated derivative of 3-butylidene phthalide, a compound known for its diverse biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications in agriculture and medicine.

3-BPH-d8 is characterized by the presence of deuterium atoms, enhancing its stability and allowing for more precise tracking in biological studies. The compound can undergo various chemical reactions, including oxidation to form phthalic anhydrides, which may influence its biological interactions.

Antifungal Properties

Research has demonstrated that 3-BPH exhibits significant antifungal activity. In a study comparing its efficacy against the fungus Macrophomina phaseolina, 3-BPH was found to be more effective than the commercial fungicide tricyclazole. The compound inhibited microsclerotia formation and pigmentation at a concentration of 100 μg/mL. Additionally, it showed a strong binding affinity to trihydroxy naphthalene reductase (3HNR), with a binding energy of -6.78 kcal/mol and an inhibition constant Ki=12.6μM .

Insecticidal Activity

3-BPH also demonstrates insecticidal properties, particularly against Drosophila melanogaster acetylcholinesterase (AChE), with an IC50 value of 730 μg/mL. This suggests potential applications in pest control by targeting the nervous systems of insects .

Phytotoxicity

While exhibiting antifungal properties, 3-BPH showed phytotoxic effects on Lemna minor at concentrations of 1000 μg/mL. However, at lower concentrations effective against M. phaseolina, it appeared safe for other plants . This duality indicates that while it can be used as a natural pesticide, careful consideration of dosage is essential.

The mode of action of 3-BPH involves several biochemical pathways:

- Inhibition of Melanin Biosynthesis : The compound inhibits melanin production in fungi, contributing to its antifungal activity .

- Acetylcholinesterase Inhibition : By inhibiting AChE activity, it affects neurotransmitter regulation in insects .

- Cell Cycle Regulation : Similar to BP, it may influence cell cycle dynamics through modulation of key regulatory proteins involved in apoptosis and proliferation .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(3Z)-3-(1,2,2,3,3,4,4,4-octadeuteriobutylidene)-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-/i1D3,2D2,3D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-IKGHHJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C/1\C2=CC=CC=C2C(=O)O1)/C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.